molecular formula C13H18N2O3 B14836620 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide

4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide

Cat. No.: B14836620
M. Wt: 250.29 g/mol
InChI Key: UQINLZVLKDMLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nicotinamide core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization with cyclopropoxy and isopropoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the nicotinamide core.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to changes in the biochemical pathways, ultimately affecting the biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is unique due to its specific functional groups and their positions on the nicotinamide core. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-8(2)17-13-11(12(16)14-3)10(6-7-15-13)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

UQINLZVLKDMLRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.